Cross-Coupling Reactivity Advantage: C-Br vs. C-Cl in 6-Methoxypyridazine Systems
3-Bromo-6-methoxypyridazine undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C), whereas its direct chloro analog, 3-chloro-6-methoxypyridazine (CAS 1722-10-7), requires a nickel-catalyzed electrochemical protocol to achieve comparable cross-coupling reactivity with aryl halides [1]. The oxidative addition of Ar-Br to Pd(0) is generally 10²- to 10³-fold faster than that of Ar-Cl, a class-level principle well established for halogenated heterocycles [2]. In the pyridazine series, the electron-deficient nature of the ring further amplifies this disparity: 3-bromo-6-methoxypyridazine is reported as a competent partner in Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings for constructing 3,4-disubstituted pyridazines with excellent control over the substitution pattern [3].
| Evidence Dimension | Cross-coupling catalytic system requirement |
|---|---|
| Target Compound Data | 3-Bromo-6-methoxypyridazine: Pd-catalyzed Suzuki-Miyaura coupling under standard thermal conditions; demonstrated in multiple patent syntheses (e.g., Ventyx Biosciences US2021/139486) . |
| Comparator Or Baseline | 3-Chloro-6-methoxypyridazine (CAS 1722-10-7): Requires Ni-catalyzed electrochemical cross-coupling (NiCl₂·bipy, e⁻, DMF) for coupling with aryl halides [1]. |
| Quantified Difference | Qualitative change in catalysis paradigm: thermal Pd(0) catalysis vs. electrochemical Ni(II) catalysis. The bromo derivative enables broader scope under operationally simpler conditions. Quantitative rate difference (class-level): Ar-Br oxidative addition to Pd(0) is ~10²–10³ times faster than Ar-Cl [2]. |
| Conditions | Target: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C. Comparator: NiCl₂·bipy, Et₄NI, DMF, constant-current electrolysis, 50 °C. |
Why This Matters
Procurement of the bromo derivative over the chloro analog eliminates the need for specialized electrochemical equipment and nickel catalyst systems, reducing capital equipment requirements and simplifying reaction scale-up.
- [1] Gosmini, C.; et al. Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. J. Org. Chem. 2007, 72, 7264–7267. DOI: 10.1021/jo070429+. Reports Ni-catalyzed electrochemical coupling of 3-chloro-6-methoxypyridazine. View Source
- [2] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res. 2000, 33, 314–321. Establishes relative oxidative addition rates: Ar-I > Ar-Br >> Ar-Cl for Pd(0) catalysts. View Source
- [3] Hamze, C.; Knochel, P. Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chem. Eur. J. 2023. Describes cross-coupling of 3-bromo-pyridazines via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig protocols. View Source
